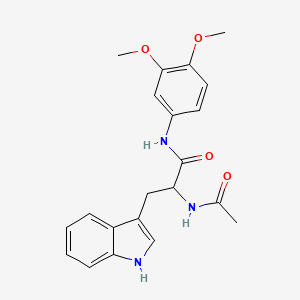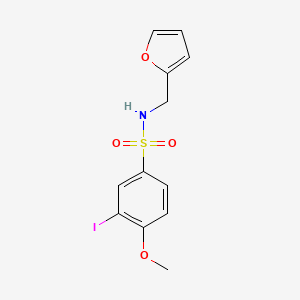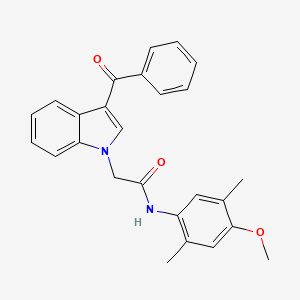
N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide
Overview
Description
N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide, also known as CIRP, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CIRP is a derivative of tryptophan, an essential amino acid that is involved in the synthesis of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. CIRP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of novel therapeutics.
Mechanism of Action
The mechanism of action of N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide is complex and not yet fully understood. N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has been shown to interact with a range of cellular targets, including enzymes, receptors, and ion channels. N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has been shown to interact with receptors involved in pain perception, such as the transient receptor potential vanilloid 1 (TRPV1) receptor. N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has also been shown to modulate the activity of ion channels involved in neuronal excitability, such as the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects
N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has been shown to reduce pain perception by interacting with receptors involved in pain signaling, such as the TRPV1 receptor. N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has been extensively studied, and its mechanism of action is well-understood, making it a useful tool for investigating cellular signaling pathways. However, one limitation of using N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide in lab experiments is its high cost, which may limit its accessibility to researchers with limited funding.
Future Directions
There are several future directions for the research on N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide. One potential avenue of investigation is the development of novel therapeutics based on N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further research is needed to elucidate the precise mechanism of action of N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide and its interactions with cellular targets. Finally, the development of more efficient and cost-effective synthesis methods for N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide would increase its accessibility and potential for widespread use in research and clinical applications.
Scientific Research Applications
N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has been extensively studied for its potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurological disorders. N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer therapeutics. N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has also been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-acetamido-N-(3,4-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-13(25)23-18(10-14-12-22-17-7-5-4-6-16(14)17)21(26)24-15-8-9-19(27-2)20(11-15)28-3/h4-9,11-12,18,22H,10H2,1-3H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIDERXJRPKMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-(3,4-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-iodo-4-methoxy-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4196229.png)


![N-[4-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,5-dimethoxyphenyl]benzamide](/img/structure/B4196247.png)

![3-ethoxy-4-[(3-fluorobenzyl)oxy]benzonitrile](/img/structure/B4196253.png)
![2-(4-morpholinyl)-2-oxo-1-[1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone](/img/structure/B4196261.png)
![N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide](/img/structure/B4196262.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetamide](/img/structure/B4196274.png)

![9-(2-chloro-6-fluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4196288.png)

![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4,5-trichlorophenyl)methanesulfonamide](/img/structure/B4196304.png)
![3-(benzylsulfonyl)-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4196315.png)